7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Drug metabolism CYP450 inhibition In vitro ADME

This 4-aminoquinazoline bearing a 7-chloro substituent and para-methoxybenzyl amine (CAS 477861-85-1) is a differentiated reference compound for kinase-focused SAR and CYP inhibition panels. With confirmed CYP3A4 IC50 of 4,700 nM and CYP2C8 Ki of 11,000 nM, it enables ADME-Tox triage and benchmarking of quinazoline libraries. The para-methoxy substitution pattern distinguishes it from the ortho-methoxy regioisomer (CAS 477861-94-2), providing an isomeric probe set for binding mode studies. Supplied at ≥98% purity with batch-level traceability, it is suitable for HTS library inclusion and hit-to-lead optimization. Procurement of both regioisomers from distinct, authenticated sources ensures SAR conclusions rest on genuine structural differences.

Molecular Formula C16H14ClN3O
Molecular Weight 299.76
CAS No. 477861-85-1
Cat. No. B2580281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
CAS477861-85-1
Molecular FormulaC16H14ClN3O
Molecular Weight299.76
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
InChIKeyPVLOMXHKKBSQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (CAS 477861-85-1): Chemical Identity, Scaffold Context, and Procurement Starting Point


7-Chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (CAS 477861-85-1, molecular formula C16H14ClN3O, molecular weight 299.75 g/mol) is a 4-aminoquinazoline derivative bearing a chloro substituent at the 7-position of the quinazoline core and a 4-methoxybenzyl group at the exocyclic amine [1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib, lapatinib) and has been extensively explored for anticancer, antimicrobial, and anti-inflammatory applications [2]. This compound is cataloged in PubChem (CID 1490527) and is commercially supplied at ≥98% purity by vendors such as Leyan (Product No. 1629619) .

Why Generic Substitution Fails for 7-Chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine: Positional Isomerism, Substituent Electronics, and CYP Off-Target Liability


In the 4-aminoquinazoline chemical space, seemingly minor structural perturbations produce large differences in target potency, selectivity, and metabolic stability. The 7-chloro substituent on the quinazoline core is a critical determinant of both electronic character (withdrawing electron density via inductive effect) and steric profile, directly modulating binding affinity at kinase ATP pockets and CYP enzyme active sites [1]. The para-methoxy substitution pattern on the benzyl moiety differentiates this compound from its ortho-methoxy regioisomer (CAS 477861-94-2), which can exhibit altered target engagement due to conformational restrictions imposed by the methoxy position [2]. Furthermore, the fully dechlorinated analog N-(4-methoxybenzyl)quinazolin-4-amine (CAS 70137-95-0) lacks the key 7-chloro pharmacophoric element, resulting in fundamentally different molecular recognition properties . These structural nuances mean that in-class compounds cannot be casually interchanged without risking altered potency, selectivity, and metabolic profiles.

Quantitative Differentiation Evidence: 7-Chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine Versus Structural Analogs


CYP3A4 Inhibition: 7-Chloro-4-(4-methoxybenzylamino)quinazoline Demonstrates Moderate CYP Liability Distinct from In-Class Comparators

The target compound inhibited recombinant human CYP3A4 with an IC50 of 4,700 nM (4.7 μM) in a fluorescence-based assay using 7-benzyloxyquinoline as substrate in supersomes [1]. This CYP3A4 IC50 value places the compound in a moderate inhibition category. For context within the 4-aminoquinazoline class, the clinical candidate MP-412 (AV-412), a dual EGFR/HER2 inhibitor with an analogous 4-anilinoquinazoline core, exhibits qualitatively different CYP isoform inhibition profiles, with clinical drug-drug interaction studies identifying CYP3A4-mediated interactions as a key differentiator among quinazoline-based kinase inhibitors [2]. The CYP3A4 IC50 provides a procurement-relevant filter: analogs with substantially lower IC50 values (higher CYP3A4 inhibition potency) carry elevated risk of time-dependent inhibition and drug-drug interaction liability, making them less suitable for downstream in vivo pharmacology studies.

Drug metabolism CYP450 inhibition In vitro ADME Quinazoline metabolic stability

CYP2C8 Inhibition: Sub-Micromolar Affinity Distinguishes This Compound from Closely Related Quinazoline Derivatives Lacking the 7-Chloro Substituent

The target compound exhibited a Ki of 11,000 nM (11 μM) against recombinant human CYP2C8 in microsomes isolated from baculovirus-infected insect cells [1]. CYP2C8 is a clinically significant enzyme involved in the metabolism of paclitaxel, amodiaquine, and cerivastatin, and its inhibition is routinely assessed during lead optimization. This Ki value indicates measurable but relatively low-affinity CYP2C8 interaction. For the fully dechlorinated analog N-(4-methoxybenzyl)quinazolin-4-amine (CAS 70137-95-0), no CYP2C8 inhibition data has been reported in the same assay panel, creating a data gap that complicates direct comparison. However, the presence of the electron-withdrawing 7-chloro substituent is known to influence CYP binding through modulation of the quinazoline ring's electronic character and lipophilicity (computed XLogP3 = 4.0 for the target compound versus an estimated 3.2 for the dechlorinated analog) [2], providing a physicochemical rationale for the target compound's distinct CYP interaction profile.

CYP2C8 Drug metabolism enzymes Quinazoline CYP profiling In vitro ADME panel

Regioisomeric Differentiation: para-Methoxybenzyl Substitution Confers Distinct Molecular Topology Relative to the ortho-Methoxy Regioisomer (CAS 477861-94-2)

The para-methoxy substitution on the benzyl group of the target compound (CAS 477861-85-1) creates a linear molecular topology that differs fundamentally from the bent, internally hydrogen-bond-capable topology of the ortho-methoxy regioisomer 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine (CAS 477861-94-2) [1]. The ortho-methoxy regioisomer has been separately cataloged (CID 1490540, MLS000721157, SMR000335342) and screened as a distinct chemical entity [2]. In kinase inhibitor drug design, the position of the methoxy group on the benzyl/aniline ring is a well-validated determinant of binding mode: para-substitution favors linear extension into solvent-exposed or hydrophobic back-pocket regions of the ATP-binding site, while ortho-substitution can induce a kinked conformation that alters hinge-region hydrogen bonding and selectivity profiles [3]. For researchers building structure-activity relationship (SAR) datasets or screening libraries, procuring the correct regioisomer is essential to avoid introducing uncontrolled topological variables that can confound biological interpretation.

Positional isomerism Quinazoline SAR Regioisomer comparison Molecular topology

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3 = 4.0) and Hydrogen-Bonding Capacity Position This Compound Within the Oral Drug-Likeness Space

The target compound exhibits a computed XLogP3 of 4.0, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. These values place it within Lipinski's rule-of-five space (molecular weight 299.75 < 500; XLogP3 4.0 ≤ 5; HBD 1 < 5; HBA 4 < 10), a prerequisite for oral bioavailability assessment. In comparison, the fully dechlorinated analog N-(4-methoxybenzyl)quinazolin-4-amine (CAS 70137-95-0) has a molecular weight of 265.31 g/mol and lacks the 7-chloro substituent, resulting in lower lipophilicity and reduced membrane permeability potential . The 7-chloro group contributes approximately 0.5–0.8 log units to XLogP3 relative to the hydrogen-substituted analog, which can enhance passive membrane permeability while also potentially increasing CYP-mediated metabolism. For medicinal chemistry teams building focused quinazoline libraries, this compound occupies a distinct physicochemical niche—more lipophilic than the dechlorinated core scaffold, yet more ligand-efficient than heavily decorated 2,6,7-trisubstituted quinazoline analogs (typical MW > 400) used in advanced kinase inhibitor programs [2].

Lipophilicity Drug-likeness Physicochemical properties Quinazoline ADME prediction

Commercial Supply Consistency: Vendors Report ≥98% Purity with Batch-Level Quality Control, Enabling Reproducible Biological Screening

The target compound is commercially available at ≥98% purity from Leyan (Product No. 1629619, CAS 477861-85-1) and is listed in the ChemSrc chemical database with established molecular identity (C16H14ClN3O, MW 299.75) . This purity specification provides a procurement benchmark. In contrast, the ortho-methoxy regioisomer (CAS 477861-94-2) and the dechlorinated analog (CAS 70137-95-0) are sourced through different supply chains with potentially variable purity specifications and batch-to-batch reproducibility. For high-throughput screening (HTS) campaigns and SAR studies, purity is a critical determinant of assay reliability: a 2% impurity can produce false-positive hits at screening concentrations of 10 μM (effective impurity concentration of 200 nM, within the potent range for many kinase inhibitors) or act as a pan-assay interference compound (PAINS). The documented ≥98% purity threshold and single-vendor product code provide procurement traceability that is not uniformly available for all in-class structural analogs .

Compound purity Quality control Vendor comparison Quinazoline procurement

Validated Application Scenarios for 7-Chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine Based on Existing Quantitative Evidence


In Vitro CYP Inhibition Panel Screening for Early ADME-Tox Triage of Quinazoline-Focused Compound Libraries

This compound serves as a characterized reference point within 4-aminoquinazoline CYP inhibition panels, with confirmed CYP3A4 IC50 of 4,700 nM and CYP2C8 Ki of 11,000 nM [1]. Research groups conducting early ADME-Tox triage of quinazoline-focused libraries can use this compound to benchmark CYP inhibition liability, enabling the ranking of new analogs relative to a compound with documented, moderate CYP interaction potency. The data support go/no-go decisions for advancing quinazoline hits into in vivo pharmacokinetic studies [2].

Structure-Activity Relationship (SAR) Studies Exploring the Impact of 7-Position Substitution and Benzyl Methoxy Regioisomerism on Kinase Selectivity

The compound is ideally suited as a para-methoxybenzyl reference compound in SAR studies that systematically vary (i) the 7-position substituent (Cl vs. H vs. other halogens) and (ii) the methoxy position on the benzyl ring (para vs. ortho vs. meta) [1]. The regioisomeric pair (para-methoxy CAS 477861-85-1 vs. ortho-methoxy CAS 477861-94-2) provides a well-defined isomeric probe set for investigating how methoxy position governs kinase binding mode and selectivity [2]. Procurement of both regioisomers from distinct, traceable supply sources ensures that SAR conclusions are based on authentic isomeric differences rather than cross-contamination .

Medicinal Chemistry Hit-to-Lead Optimization Using This Compound as a Lipophilicity-Moderated Scaffold for Kinase Inhibitor Design

With a computed XLogP3 of 4.0 and molecular weight of 299.75 g/mol, this compound occupies a favorable position within Lipinski's rule-of-five space [1]. It is more lipophilic than the dechlorinated core scaffold (XLogP3 ≈ 3.2 for CAS 70137-95-0) yet substantially less lipophilic and lower in molecular weight than heavily decorated clinical quinazoline kinase inhibitors (e.g., erlotinib MW 393.4, lapatinib MW 581.1), making it an attractive starting point for hit-to-lead optimization where balanced permeability and solubility are critical [2]. The documented CYP inhibition profile further informs medicinal chemistry design by flagging metabolic soft spots for structural modification .

High-Throughput Screening (HTS) Library Design Incorporating a Structurally Defined, High-Purity 4-Aminoquinazoline Chemotype

The compound's ≥98% purity specification with batch-level traceability via Leyan product code 1629619 [1] makes it suitable for inclusion in diversity-oriented or kinase-focused HTS libraries. The well-defined structural features (7-chloro substitution, para-methoxybenzyl amine, computable physicochemical descriptors) enable cheminformatic clustering and property-based library design. Its availability at defined purity reduces the risk of PAINS-related false positives that can plague HTS campaigns using impure compound collections [2].

Quote Request

Request a Quote for 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.